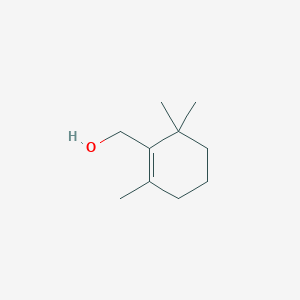

2,6,6-Trimethylcyclohexene-1-methanol

Description

2,6,6-Trimethylcyclohexene-1-methanol is a natural product found in Plectonema with data available.

Structure

2D Structure

Properties

IUPAC Name |

(2,6,6-trimethylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNGCDQJLXENDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197061 | |

| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-20-8 | |

| Record name | 2,6,6-Trimethyl-1-cyclohexene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohexene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD3YT58R9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6,6-trimethylcyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,6-trimethylcyclohexene-1-methanol, also widely known by its trivial name β-cyclogeraniol, is a monoterpenoid alcohol. This organic compound is a significant component in the fragrance industry, valued for its pleasant, floral aroma.[1] Beyond its olfactory properties, its chemical structure, featuring a reactive hydroxyl group and a trisubstituted cyclohexene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic profile, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a compound whose physical state at room temperature has been reported with some variability, described as a colorless to pale yellow liquid or a white to off-white solid.[2][3] This discrepancy may be attributed to the presence of isomers or impurities. It is generally characterized by a pleasant floral scent. As a hydrophobic molecule, it exhibits low solubility in water but is soluble in organic solvents like ethanol and ether.[4]

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (2,6,6-trimethylcyclohex-1-en-1-yl)methanol | [5] |

| Synonyms | β-Cyclogeraniol, Cyclogeranyl alcohol | [1] |

| CAS Number | 472-20-8 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or white to off-white solid | [2][3] |

| Odor | Pleasant, floral | [3] |

| Melting Point | 43.5 °C (Note: other sources report -15 °C or 35-40 °C) | [2][4] |

| Boiling Point | 237.64 °C (estimate) | [2] |

| Density | 0.945 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [4] |

Synthesis

A common laboratory synthesis of this compound involves a two-step process starting from the readily available β-ionone. The first step is the synthesis of the intermediate aldehyde, 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, followed by its reduction to the target alcohol.

Experimental Protocol:

Step 1: Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde from β-Ionone

This procedure is adapted from a known method for producing the aldehyde.

-

Materials: β-ionone, sodium hypobromite solution, diphenyl phosphoryl azide (DPPA), dioxane, hydrochloric acid.

-

Procedure:

-

β-ionone is oxidized using a sodium hypobromite solution to yield 2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid.

-

The resulting carboxylic acid is treated with one equivalent of diphenyl phosphoryl azide (DPPA) in dioxane to form the corresponding acyl azide.

-

The acyl azide undergoes a Curtius rearrangement in a refluxing solution of 0.5 N hydrochloric acid in dioxane to produce 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde.

-

The product is purified by distillation.

-

Step 2: Reduction of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde to this compound

A standard reduction protocol for α,β-unsaturated aldehydes is employed.

-

Materials: 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, sodium borohydride (NaBH₄), ethanol, diethyl ether, saturated ammonium chloride solution.

-

Procedure:

-

Dissolve 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the carbon-carbon double bond within the cyclohexene ring. It undergoes typical reactions of primary allylic alcohols.

Oxidation of the Hydroxyl Group

The primary alcohol functionality can be oxidized to the corresponding aldehyde, 2,6,6-trimethylcyclohexene-1-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Stronger oxidizing agents can lead to the formation of the carboxylic acid.

Reactions of the Double Bond

The double bond in the cyclohexene ring can undergo various addition reactions. For instance, epoxidation can be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. This epoxide is a key intermediate for the synthesis of abscisic acid analogs.[1]

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the different types of protons in the molecule.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| -CH₂OH | ~3.5-4.0 | Singlet or Doublet |

| -OH | Variable | Singlet (broad) |

| Cyclohexene ring protons | ~1.2-2.1 | Multiplets |

| Vinylic methyl protons | ~1.6 | Singlet |

| Gem-dimethyl protons | ~1.0 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -CH₂OH | ~60-65 |

| Quaternary vinylic carbon | ~135-140 |

| Tertiary vinylic carbon | ~120-125 |

| Quaternary carbon (gem-dimethyl) | ~35-40 |

| Cyclohexene ring carbons | ~20-40 |

| Vinylic methyl carbon | ~20-25 |

| Gem-dimethyl carbons | ~25-30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3200-3600 | Broad |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C=C stretch (alkene) | 1640-1680 | Medium |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Applications

Fragrance Industry

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, and personal care items. Its floral, rosy scent makes it a valuable component in creating authentic and lasting floral accords.

Organic Synthesis

As demonstrated, this compound is a useful intermediate in organic synthesis. Its derivatives are of interest in the synthesis of bioactive molecules. For example, its epoxide is a precursor to abscisic acid analogs, which are plant hormones.[1] While direct applications in drug development are not widely documented, the structural motif of this molecule is found in various natural products, some of which have been investigated for their medicinal properties.

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be used in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

References

An In-Depth Technical Guide to 2,6,6-trimethylcyclohexene-1-methanol (β-Cyclogeraniol)

CAS Number: 472-20-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohexene-1-methanol, also known as β-Cyclogeraniol. The document consolidates available physicochemical data, outlines a potential synthetic route, and summarizes spectroscopic information. A significant focus is placed on the predicted biological activity of this compound, particularly its potential as an inhibitor of the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Due to a lack of specific experimental data for β-Cyclogeraniol in the current scientific literature, this guide also references the well-documented anti-inflammatory properties of the structurally related monoterpenoid, geraniol, to provide context and a framework for future research. This guide aims to be a foundational resource for researchers investigating the therapeutic potential of β-Cyclogeraniol.

Chemical Identity and Physicochemical Properties

This compound is a monoterpenoid alcohol with a cyclic structure. It is a known fragrance compound and is also found in some natural sources.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 472-20-8 | [3] |

| Molecular Formula | C₁₀H₁₈O | [3] |

| Molecular Weight | 154.25 g/mol | [3] |

| IUPAC Name | (2,6,6-trimethylcyclohex-1-en-1-yl)methanol | [4] |

| Synonyms | β-Cyclogeraniol, (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | 43.5 °C | [3] |

| Boiling Point | 237.64 °C (estimated) | [3] |

| Density | 0.9450 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like chloroform and methanol.[3] Relatively hydrophobic.[2] | |

| Odor | Pleasant, floral | [2] |

Synthesis and Spectroscopic Characterization

Potential Synthetic Pathway

Caption: Potential synthetic route to β-Cyclogeraniol from β-ionone.

Spectroscopic Data

The following tables summarize available spectroscopic data for this compound.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.9 - 1.1 | s | C(CH₃)₂ |

| ~1.4 - 1.7 | m | -CH₂-CH₂- |

| ~1.9 - 2.1 | m | =C-CH₂- |

| ~1.6 - 1.8 | s | =C-CH₃ |

| ~4.0 - 4.2 | s | -CH₂OH |

| ~3.5 - 4.5 | br s | -OH |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~20 - 30 | C(CH₃)₂ and =C-CH₃ |

| ~20 - 40 | -CH₂-CH₂- and =C-CH₂- |

| ~35 | C(CH₃)₂ |

| ~60 - 70 | -CH₂OH |

| ~120 - 140 | C=C |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| ~3030 | Medium | C-H stretch (alkene) |

| 1680 - 1620 | Variable | C=C stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 139 | [M - CH₃]⁺ |

| 121 | [M - CH₃ - H₂O]⁺ |

| 93 | Further fragmentation |

Predicted Biological Activity and Therapeutic Potential

While direct experimental evidence for the biological activity of this compound is limited, computational predictions suggest potential interactions with key inflammatory pathways.

Predicted Targets

Bioinformatics tools predict that this compound may act as an inhibitor of Cyclooxygenase-2 (COX-2) and the p105 subunit of Nuclear Factor-kappa B (NF-κB).[6] These proteins are critical mediators of the inflammatory response.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key players in inflammation and pain.

-

Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is implicated in many inflammatory diseases.

Context from a Structurally Related Compound: Geraniol

It is crucial to distinguish this compound (β-cyclogeraniol) from its acyclic isomer, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol).[7][8] While both are C₁₀H₁₈O monoterpenoid alcohols, their structural differences likely lead to distinct biological activities.

Extensive research has demonstrated the anti-inflammatory properties of geraniol. Studies have shown that geraniol can:

-

Reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14]

-

Modulate the expression of COX-2.[15]

These findings for geraniol provide a strong rationale for investigating whether β-cyclogeraniol possesses similar anti-inflammatory activities.

Proposed Experimental Workflow for Biological Evaluation

The following workflow is a standard approach to validate the predicted anti-inflammatory effects of this compound.

Caption: A proposed workflow for evaluating the anti-inflammatory activity of β-Cyclogeraniol.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet standard, protocols for key experiments in the proposed workflow.

COX-2 Inhibition Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of this compound on COX-2 enzyme activity.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a commercial COX inhibitor screening assay kit, this compound, and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the recombinant COX-2 enzyme to each well.

-

Add the test compound dilutions and the positive control to their respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and measure the product (e.g., Prostaglandin E₂) using the method provided in the kit (e.g., colorimetric or fluorescent detection).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

NF-κB Activation Assay in Macrophages (Cell-Based)

-

Objective: To assess the effect of this compound on NF-κB activation in an inflammatory cell model.

-

Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), this compound, a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control, cell lysis buffer, and a commercial NF-κB p65 transcription factor assay kit.

-

Procedure:

-

Culture RAW 264.7 cells to confluency in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 1 hour to induce NF-κB activation.

-

Lyse the cells and prepare nuclear extracts.

-

Quantify the amount of activated NF-κB p65 in the nuclear extracts using the assay kit, which typically involves an ELISA-based method.

-

Normalize the results to the total protein concentration and determine the dose-dependent effect of the test compound.

-

Conclusion and Future Directions

This compound (β-Cyclogeraniol) is a readily characterizable monoterpenoid with predicted activity against key inflammatory targets. While its structural relative, geraniol, has well-documented anti-inflammatory effects, there is a clear need for dedicated research to elucidate the specific biological activities of β-cyclogeraniol. The experimental workflows and protocols outlined in this guide provide a roadmap for future investigations. Such studies are warranted to determine if β-cyclogeraniol could be a viable candidate for the development of novel anti-inflammatory therapeutics.

Mandatory Visualizations

Signaling Pathway Diagram (Hypothesized)

Caption: Hypothesized mechanism of β-Cyclogeraniol's anti-inflammatory action.

References

- 1. 2,6,6-Trimethylcyclohex-2-ene-1-methanol | C10H18O | CID 97932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 472-20-8: 2,6,6-Trimethyl-1-cyclohexene-1-methanol [cymitquimica.com]

- 3. This compound CAS#: 472-20-8 [m.chemicalbook.com]

- 4. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]

- 6. plantaedb.com [plantaedb.com]

- 7. Geraniol (Ref: Mevalone 3AEY) [sitem.herts.ac.uk]

- 8. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Geraniol attenuates fibrosis and exerts anti-inflammatory effects on diet induced atherogenesis by NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Geraniol modulates inflammatory and antioxidant pathways to mitigate intestinal ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Geraniol modulates cell proliferation, apoptosis, inflammation, and angiogenesis during 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,6,6-Trimethylcyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6,6-trimethylcyclohexene-1-methanol, a valuable intermediate in the fragrance industry and a key building block in the synthesis of various bioactive molecules. This document details the primary synthetic routes, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as β-cyclogeraniol, is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. Its structure, characterized by a substituted cyclohexene ring, makes it a precursor for the synthesis of ionones, damascones, and other important fragrance compounds. Furthermore, its derivatives are explored in medicinal chemistry for their potential therapeutic properties. This guide focuses on the most common and efficient synthetic pathways to obtain this versatile molecule.

Core Synthetic Pathways

The primary and most established route for the synthesis of this compound involves a two-step process:

-

Synthesis of the Aldehyde Precursor: Preparation of 2,6,6-trimethylcyclohexene-1-carboxaldehyde (β-cyclocitral).

-

Reduction to the Alcohol: Conversion of β-cyclocitral to this compound.

Two main strategies for the synthesis of the β-cyclocitral intermediate are presented: the cyclization of citral derivatives and the ozonolysis of β-ionone.

Synthesis of 2,6,6-trimethylcyclohexene-1-carboxaldehyde (β-Cyclocitral)

This method involves the formation of an N-methylaldimine from citral, followed by an acid-catalyzed cyclization.

Caption: Synthesis of β-Cyclocitral via Citral N-methylaldimine.

An alternative route involves the oxidative cleavage of the double bond in the side chain of β-ionone.

Caption: Synthesis of β-Cyclocitral from β-Ionone.

Reduction of β-Cyclocitral to this compound

The final step is the reduction of the aldehyde group of β-cyclocitral to a primary alcohol. Common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Caption: Reduction of β-Cyclocitral to β-Cyclogeraniol.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions described above.

Synthesis of β-Cyclocitral from Citral[1]

Step 1: Formation of Citral N-methylaldimine

-

In a reaction vessel, charge 310 g (approximately 2 moles) of citral (commercial cis-trans isomer mixture).

-

Over a period of 45 minutes at 20-25 °C, pass 94 g (3 moles) of methylamine into the citral. An aqueous phase will separate out.

-

After an additional 10 minutes of stirring, separate the aqueous phase (approximately 37 g).

-

Partially remove excess methylamine from the organic residue at 20 °C and 20 mbar. The yield of citral N-methylaldimine is nearly quantitative.

Step 2: Cyclization and Hydrolysis

-

Drip the crude citral N-methylaldimine into 1,000 g of concentrated sulfuric acid over one hour under a nitrogen atmosphere, maintaining the temperature between -10 °C and -15 °C with vigorous stirring.

-

After the addition is complete, continue stirring for 20 minutes at -15 °C.

-

To the reaction mixture, first add 1.2 kg of ice. Then, add 50% (w/w) sodium hydroxide solution at 40 °C until the pH is approximately 3.5. The pH will rise to about 6.8 over one hour without further addition of base.

-

Adjust the pH to 7, then separate the aqueous phase and any crystallized sodium sulfate.

-

Steam-distill the organic phase. Extract the cyclocitral from the condensate (approximately 5 liters) with three 250 ml portions of diethyl ether.

-

Dry the combined ether extracts and remove the solvent to yield the cyclocitral mixture.

Reduction of β-Cyclocitral to this compound using Sodium Borohydride

A representative procedure for the reduction of a cyclic aldehyde is as follows:

-

Dissolve β-cyclocitral in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of the reducing agent is typically used.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of β-Cyclocitral from Citral

| Parameter | Value | Reference |

| Starting Material | Citral | [1] |

| Overall Yield | 86% | [1] |

| Product Composition | 62% α-cyclocitral, 36% β-cyclocitral | [1] |

| Boiling Point (α-cyclocitral) | 39 °C / 0.4 mbar | [1] |

| Boiling Point (β-cyclocitral) | 51-52 °C / 0.2 mbar | [1] |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molar Mass | 154.25 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 124-126 °C |

| Melting Point | -15 °C |

Characterization Data

The structure of the final product, this compound, can be confirmed by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals include:

-

Singlets for the two gem-dimethyl groups on the cyclohexene ring.

-

A singlet for the methyl group attached to the double bond.

-

A signal for the methylene protons of the hydroxymethyl group.

-

Signals for the methylene protons within the cyclohexene ring.

-

A broad singlet for the hydroxyl proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals include:

-

Signals for the quaternary carbons of the gem-dimethyl group and the double bond.

-

Signals for the methyl carbons.

-

A signal for the carbon of the hydroxymethyl group.

-

Signals for the methylene carbons in the ring.

-

Signals for the sp² hybridized carbons of the double bond.

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group.

-

C-H stretching absorptions in the region of 2850-3000 cm⁻¹.

-

A C=C stretching absorption around 1650 cm⁻¹.

-

A C-O stretching absorption in the region of 1000-1260 cm⁻¹.

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.

References

A Technical Guide to the IUPAC Nomenclature of (2,6,6-trimethylcyclohex-1-en-1-yl)methanol

This guide provides a detailed analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound commonly referred to as 2,6,6-trimethylcyclohexene-1-methanol. The content is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of chemical naming conventions.

Analysis of the Semi-Systematic Name

The provided name, "this compound," is a semi-systematic name that allows for the deduction of a specific chemical structure. A breakdown of its components suggests:

-

Cyclohexene: A six-membered carbon ring containing one double bond.

-

-1-methanol: A hydroxymethyl group (-CH₂OH) is attached to position 1 of the ring.

-

2,6,6-trimethyl: Three methyl groups (-CH₃) are located at positions 2, 6, and 6 of the ring.

From this, the structure is inferred to have the hydroxymethyl group and a methyl group on adjacent carbons of the double bond, with two additional methyl groups on the carbon alpha to the other side of the double bond. The systematic application of IUPAC rules is necessary to derive the single, unambiguous Preferred IUPAC Name (PIN).

Derivation of the Preferred IUPAC Name (PIN)

The systematic naming of this molecule follows a hierarchical set of IUPAC rules to ensure clarity and uniqueness. The process involves identifying the principal functional group, selecting the parent structure, and correctly numbering the atoms.

Step 1: Identification of the Principal Functional Group The alcohol (-OH) within the hydroxymethyl substituent is the principal functional group, which dictates the suffix or class name of the compound.[1][2]

Step 2: Selection of the Parent Hydride According to IUPAC recommendations, when a -CH₂OH group is attached to a cyclic system, the compound is preferably named as a substituted methanol.[3] In this case, "methanol" becomes the parent hydride. The entire cyclic group is treated as a single substituent.

Step 3: Numbering and Naming of the Substituent The complex substituent attached to the methanol parent is named as follows:

-

Ring Numbering: The carbon atom of the cyclohexene ring attached to the methanol group is assigned locant 1. The ring is then numbered to give the double bond the lowest possible locant, which is position 1 (between C1 and C2).

-

Substituent Locants: Following this numbering, the methyl groups are located at positions 2, 6, and 6.

-

Assembling the Name: The components are assembled to form the full substituent name: (2,6,6-trimethylcyclohex-1-en-1-yl) .

Step 4: Final IUPAC Name Assembly By combining the name of the substituent with the parent hydride, the Preferred IUPAC Name (PIN) is generated. The final name is (2,6,6-trimethylcyclohex-1-en-1-yl)methanol .[4][5] This name is also associated with the common name β-Cyclogeraniol.[4][6]

Nomenclature Analysis Summary

The following table summarizes the components identified during the IUPAC naming process.

| Component | Identification | IUPAC Rule/Principle |

| Principal Functional Group | Alcohol (-OH) | The highest priority functional group determines the naming basis.[1][2] |

| Parent Hydride | Methanol | For a -CH₂OH group on a ring, the compound is named as a substituted methanol. |

| Primary Substituent | (2,6,6-trimethylcyclohex-1-en-1-yl) | The entire cyclic structure attached to the parent methanol. |

| Parent Ring (of substituent) | Cyclohexane | The core is a six-membered carbon ring. |

| Unsaturation | -1-en- | A double bond is present, starting at position 1 of the ring. |

| Point of Attachment | -1-yl | The ring attaches to the parent methanol at its C1 position. |

| Secondary Substituents | 2,6,6-trimethyl | Three methyl groups are located at positions 2, 6, and 6. |

Logical and Structural Diagrams

The following diagrams illustrate the logical breakdown of the IUPAC name and the decision-making workflow for its derivation.

Caption: Logical breakdown of the IUPAC name components.

Caption: Workflow for deriving the Preferred IUPAC Name.

Experimental Protocols

The determination of a chemical's IUPAC name is a theoretical process based on established nomenclature rules. As such, experimental protocols are not applicable to this analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. 2,6,6-Trimethylcyclohex-2-ene-1-methanol | C10H18O | CID 97932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | 472-20-8 [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Beta-Cyclogeraniol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-cyclogeraniol, a monoterpenoid alcohol, is a cyclic isomer of the more commonly known geraniol. As a volatile organic compound found in various essential oils, it contributes to the aromatic profile of many plants. This technical guide provides a comprehensive overview of the known physical and chemical properties of beta-cyclogeraniol. It includes a summary of its key physicochemical data, detailed experimental protocols for the characterization of related terpenoids, and an exploration of the biological signaling pathways associated with its acyclic precursor, geraniol, which are likely to be relevant for beta-cyclogeraniol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Physical Properties

Beta-cyclogeraniol is a colorless liquid with a characteristic floral, woody, and slightly herbaceous odor. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 98-100 °C at 12 mmHg | [3] |

| Density | 0.925 g/cm³ at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.481 | [3] |

| Solubility | Soluble in ethanol and most organic solvents. Insoluble in water. | [5] |

| CAS Number | 472-20-8 | [1] |

Chemical Properties and Reactivity

Beta-cyclogeraniol possesses a chemical structure characterized by a cyclohexene ring substituted with three methyl groups and a hydroxymethyl group. Its chemical reactivity is primarily dictated by the presence of the hydroxyl group and the double bond within the ring. It is known to be stable under normal conditions.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum of beta-cyclogeraniol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and peaks in the region of 2850-3000 cm⁻¹ due to C-H stretching.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a standard technique for the identification and quantification of volatile compounds like beta-cyclogeraniol in complex mixtures such as essential oils. The mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

-

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of beta-cyclogeraniol are not widely published. However, standard methodologies for characterizing similar terpenoid compounds are well-established and can be adapted.

General Protocol for GC-MS Analysis of Terpenoids

This protocol provides a general workflow for the analysis of terpenoids like beta-cyclogeraniol.

Caption: A generalized workflow for the analysis of terpenoids using Gas Chromatography-Mass Spectrometry.

Determination of Boiling Point (Micro Method)

A common micro-method for boiling point determination involves the use of a Thiele tube.

-

Sample Preparation: A small amount of the beta-cyclogeraniol sample is placed in a small test tube.

-

Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the sample.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Biological Activity and Signaling Pathways (of Geraniol)

While specific signaling pathways for beta-cyclogeraniol are not extensively documented, its acyclic precursor, geraniol, has been the subject of numerous studies. Given their structural similarity, the biological activities of geraniol provide a strong indication of the potential pathways that may be modulated by beta-cyclogeraniol.

Geraniol has been shown to exhibit significant anti-inflammatory and anti-cancer properties by modulating key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway of Geraniol

Geraniol has been demonstrated to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.[2]

Caption: Geraniol's anti-inflammatory action via inhibition of NF-κB and p38 MAPK pathways.

Anti-Cancer Signaling Pathway of Geraniol

Geraniol has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells by targeting the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) signaling pathway.[6]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geraniol inhibits prostate cancer growth by targeting cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]

The Biological Activities of 2,6,6-trimethylcyclohexene-1-methanol: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,6-trimethylcyclohexene-1-methanol, also known as β-Cyclogeraniol, is a monoterpenoid alcohol found in some plant species. Its structural similarity to other bioactive molecules, such as β-carotene, has led to interest in its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological effects of this compound, with a focus on its predicted interactions with key signaling pathways implicated in inflammation and disease.

Predicted Biological Targets

Computational predictions have identified Cyclooxygenase-2 (COX-2) and the Nuclear Factor-kappa B (NF-κB) p105 subunit as potential molecular targets for this compound. These predictions, while not yet validated by extensive experimental data, provide a foundation for future research into the compound's mechanism of action.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins. Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. The predicted interaction of this compound with COX-2 suggests a potential anti-inflammatory role for this compound.

Nuclear Factor-kappa B (NF-κB)

The NF-κB signaling pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. The predicted interaction with the NF-κB p105 subunit suggests that this compound could modulate NF-κB signaling, potentially impacting inflammatory and disease processes.

Current State of Research and Future Directions

Despite these intriguing computational predictions, there is a notable scarcity of published in vitro and in vivo studies specifically investigating the biological activities of this compound. To date, no quantitative data from biological assays, detailed experimental protocols, or elucidated signaling pathways involving this compound have been made publicly available.

The absence of empirical data represents a significant knowledge gap but also highlights a promising area for future research. Key areas for investigation include:

-

In vitro validation: Performing enzymatic assays to confirm the inhibitory activity of this compound against COX-2.

-

Cell-based assays: Investigating the effect of the compound on NF-κB activation and downstream signaling in relevant cell lines (e.g., macrophages, cancer cell lines).

-

Quantitative analysis: Determining key parameters such as IC50 values for enzyme inhibition and effects on cytokine production.

-

Mechanism of action studies: Elucidating the precise molecular interactions and signaling cascades affected by this compound.

Logical Relationship of Predicted Activity

The following diagram illustrates the logical flow from the compound to its predicted targets and potential downstream effects.

Caption: Predicted pathway from compound to potential effect.

Conclusion

This compound is a natural product with predicted biological activities that warrant further investigation. While computational models suggest potential interactions with the COX-2 and NF-κB pathways, experimental validation is critically needed. This technical guide serves to highlight the current landscape and underscore the significant opportunities for researchers and drug development professionals to explore the therapeutic potential of this compound. The elucidation of its biological activities and mechanisms of action could pave the way for novel therapeutic applications in inflammatory diseases and other conditions.

An In-depth Technical Guide to 2,6,6-Trimethylcyclohexene-1-methanol Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohexene-1-methanol and its derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds, belonging to the broader family of monoterpenoids, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer research. This document details synthetic methodologies, presents quantitative biological data, outlines experimental protocols, and explores the modulation of key signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known by its common names α-cyclogeraniol and β-cyclogeraniol depending on the position of the double bond in the cyclohexene ring, is a naturally occurring monoterpenoid found in various plants.[1][2] Its unique structural scaffold, featuring a substituted cyclohexene ring, has served as a versatile starting point for the synthesis of a diverse array of derivatives. These derivatives have shown promise in modulating key biological processes implicated in various diseases. This guide will delve into the scientific literature to provide a detailed technical overview of these compounds.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often starts from its aldehyde analog, β-cyclocitral. A key intermediate, 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, can be conveniently prepared in a two-step synthesis starting from the commercially available β-ionone.

Synthesis of an Oxime Derivative from β-Cyclocitral

A straightforward derivatization involves the reaction of β-cyclocitral with hydroxylamine hydrochloride to form the corresponding oxime, a key intermediate for further synthesis.[3]

Experimental Protocol:

-

A mixture of 4.6 g (0.065 mol) of hydroxylamine hydrochloride in 50 ml of H₂O and 10 g (0.065 mol) of β-cyclocitral is prepared.[3]

-

A solution of 3.5 g (0.033 mol) of sodium carbonate in 15 ml of H₂O is added dropwise to the mixture.[3]

-

The mixture is stirred at room temperature for ten minutes.[3]

-

The solid product that forms is collected and can be recrystallized from hexane.[3]

Biological Activities of this compound Derivatives

Derivatives of the 2,6,6-trimethylcyclohexene scaffold have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominently studied.

Anticancer and Anti-proliferative Activity

Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde), a close structural analog, and its derivatives have shown significant anti-proliferative effects against various cancer cell lines.

Studies on safranal have demonstrated its ability to inhibit the growth of malignant cells in a dose- and time-dependent manner. For instance, the IC₅₀ values for safranal against a neuroblastoma cell line were determined to be 11.1 µg/ml and 23.3 µg/ml after 24 and 48 hours of exposure, respectively.[4] Furthermore, safranal has been shown to induce apoptosis, as evidenced by a sub-G1 peak in flow cytometry analysis of treated cells.[4]

Analogues of safranal have also been investigated as potential cyclooxygenase-2 (COX-2) inhibitors, a key target in both inflammation and cancer.[2]

Table 1: Cytotoxic Activity of Safranal

| Cell Line | Treatment Duration | IC₅₀ (µg/ml) | Reference |

| Neuroblastoma | 24 hours | 11.1 | [4] |

| Neuroblastoma | 48 hours | 23.3 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of terpenoids related to this compound are often attributed to their ability to modulate key inflammatory pathways. While specific data for a wide range of its derivatives is still emerging, the general class of monoterpenoids has shown promise in this area.

Experimental Protocols for Biological Assays

To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background subtraction.[6]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[5]

Western Blot Analysis of the NF-κB Signaling Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways like NF-κB.[1][7]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Wash the cells with ice-cold PBS and then add lysis buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[1][7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][7]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[1][7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]

-

Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.[1]

Signaling Pathway Modulation

The biological effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Experimental Workflow for Investigating NF-κB Inhibition

The following workflow illustrates the steps to investigate the inhibitory effects of a this compound derivative on the NF-κB pathway.

Conclusion

Derivatives of this compound represent a promising class of bioactive molecules with potential for development as novel anti-inflammatory and anticancer agents. This technical guide has provided an overview of their synthesis, a summary of their biological activities with available quantitative data, detailed experimental protocols for their evaluation, and an introduction to the key signaling pathways they may modulate. Further research into the synthesis of new derivatives and comprehensive studies of their structure-activity relationships and mechanisms of action are warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor activity of safranal against neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Unveiling Beta-Cyclogeraniol: A Journey Through its Discovery and Chemical History

A pivotal molecule in the realm of fragrance and flavor chemistry, beta-cyclogeraniol's story is intrinsically linked to the late 19th-century explorations into the structure and synthesis of terpenes. Its discovery was not a singular event but rather an outcome of the intensive investigation into the components of essential oils and the synthesis of violet-scented ionones.

The historical trail of beta-cyclogeraniol leads back to the foundational work on citral, a key component of lemongrass oil. While the direct synthesis of citral was a complex challenge for early organic chemists, the groundwork was laid by figures like Philippe Barbier and Louis Bouveault. Their efforts in terpene chemistry paved the way for understanding the building blocks of these fragrant molecules.[1][2]

A significant breakthrough that brought chemists to the doorstep of beta-cyclogeraniol was the work of Ferdinand Tiemann and Paul Krüger in 1893.[3][4] Their research focused on the synthesis of ionones, prized for their violet-like aroma. The key reaction involved the acid-catalyzed cyclization of pseudoionone, which is formed from the condensation of citral and acetone.[5][6][7] It is within this complex reaction mixture, containing various cyclized products, that the origins of beta-cyclogeraniol's identification lie. The cyclization process does not yield a single product but rather a mixture of isomers, and it is highly probable that cyclogeraniol derivatives, including the beta isomer, were formed and observed during these pioneering studies on ionone synthesis.

While Tiemann and Krüger's primary focus was on the commercially valuable ionones, their work opened the door to understanding the cyclization mechanisms of acyclic terpenes, a process central to the formation of beta-cyclogeraniol.

Chemical and Physical Properties

Beta-cyclogeraniol, with the chemical formula C₁₀H₁₈O, is a monoterpenoid alcohol.[8] Its structure features a trimethylcyclohexene ring with a hydroxymethyl substituent. The precise arrangement of atoms and its functional group are responsible for its characteristic mild, floral, and slightly woody aroma.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [8] |

| Molecular Weight | 154.25 g/mol | [9] |

| CAS Number | 472-20-8 | [8][9] |

| Appearance | White to Off-White Solid | [9] |

| Boiling Point | 224-228 °C | [2] |

| Synonyms | (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol | [9] |

Experimental Protocols

The synthesis and analysis of beta-cyclogeraniol have evolved significantly since its implicit discovery. Modern methods allow for its targeted synthesis and precise characterization.

Synthesis of Beta-Cyclogeraniol from Citral

A common laboratory-scale synthesis involves the cyclization of citral. This process is typically carried out under acidic conditions.

Protocol:

-

Reaction Setup: A solution of citral in an inert solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalyst: A strong acid, such as sulfuric acid or phosphoric acid, is cautiously added to the solution. The choice of acid and its concentration can influence the ratio of different cyclized products.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the beta-cyclogeraniol.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of beta-cyclogeraniol.

Protocol:

-

Sample Preparation: A dilute solution of the sample containing beta-cyclogeraniol is prepared in a suitable solvent (e.g., dichloromethane or ethanol).

-

GC Separation: A small volume of the sample is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar HP-5MS column).[8] The oven temperature is programmed to ramp up gradually to ensure good separation.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of beta-cyclogeraniol will show a characteristic fragmentation pattern, including a molecular ion peak corresponding to its molecular weight. By comparing the retention time and mass spectrum of the sample with that of a known standard, the presence and concentration of beta-cyclogeraniol can be confirmed.[10][11]

Logical Relationships in Synthesis

The synthesis of beta-cyclogeraniol is a multi-step process with clear logical dependencies.

Caption: Workflow for the synthesis of beta-cyclogeraniol from citral.

Signaling Pathway Context

While beta-cyclogeraniol itself is primarily known for its fragrance properties, related terpenoids have been studied for their biological activities. For instance, some terpenes have been investigated for their interaction with cannabinoid receptors.[12] The general signaling pathway for a G-protein coupled receptor (GPCR), such as a cannabinoid receptor, provides a framework for understanding how such molecules might exert biological effects.

References

- 1. brainly.in [brainly.in]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Berichte der Deutschen Chemischen Gesellschaft 1893., 26. Jahrgang (3 Bde.) von Tiemann, Ferd. (Redacteur):: Gut (1893) 1. Auflage. | Versandantiquariat Höbald [zvab.com]

- 4. 852279 Tiemann Berichte der Deutschen Chemischen Gesellschaft | eBay [ebay.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. β-Cyclogeraniol [webbook.nist.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. mdpi.com [mdpi.com]

- 11. [GC-MS analysis of chemical components in essential oil from Flos magnoliae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. curaleafclinic.com [curaleafclinic.com]

Methodological & Application

Application Note: HPLC Analysis of β-Cyclogeraniol (2,6,6-trimethylcyclohexene-1-methanol)

Introduction

β-Cyclogeraniol (2,6,6-trimethylcyclohexene-1-methanol) is a primary alcohol and a volatile organic compound found in various natural sources. It is a known fragrance ingredient and a useful intermediate in organic synthesis.[1][2] Accurate and reliable quantification of β-cyclogeraniol is crucial for quality control in the fragrance industry, for monitoring its presence in environmental samples, and for its study in biological systems as a potential metabolite or signaling molecule. This application note presents a starting point for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of β-cyclogeraniol.

Analytical Challenge

The analysis of β-cyclogeraniol and its related isomers can be challenging due to their similar chemical structures and polarities.[3] Developing a selective and sensitive HPLC method is essential for achieving adequate resolution from potential impurities and matrix components.

Experimental Protocols

1. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of β-cyclogeraniol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation method will vary depending on the matrix.

-

Liquid Samples (e.g., fragrance formulations): Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

-

Solid Samples (e.g., plant tissue): Homogenize the sample and perform a solvent extraction. A potential extraction solvent is methanol containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[4] The extract should then be filtered through a 0.45 µm syringe filter before injection.

-

2. HPLC Method Parameters

Based on methods for structurally similar compounds, a reverse-phase HPLC method is proposed as a starting point.[3]

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

3. Method Optimization

If co-elution or poor resolution is observed, the following parameters can be adjusted:[3]

-

Mobile Phase Composition: Vary the ratio of acetonitrile to water. Decreasing the organic solvent percentage will generally increase retention time and may improve separation.

-

Organic Solvent: Replacing acetonitrile with methanol can alter the selectivity of the separation.[5]

-

Stationary Phase: If a C18 column does not provide sufficient resolution, consider columns with different selectivities, such as Phenyl or Pentafluorophenyl (PFP) phases.[3]

Data Presentation

Table 1: Example Calibration Data for β-Cyclogeraniol Analysis

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,525,000 |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 1.2 |

| Theoretical Plates | > 2000 | 5500 |

| Repeatability (%RSD) | < 2% | 1.5% |

Visualizations

Caption: General workflow for the HPLC analysis of β-cyclogeraniol.

Caption: Logical relationships in HPLC method development for β-cyclogeraniol.

References

Application Notes & Protocols: GC-MS Analysis of 2,6,6-trimethylcyclohexene-1-methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6,6-trimethylcyclohexene-1-methanol, also known as α-cyclogeraniol, is a volatile organic compound with the chemical formula C10H18O.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.[3] This hyphenated technique combines the separating power of gas chromatography with the detection capabilities of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[3] These application notes provide detailed protocols for the analysis of this compound using GC-MS.

Experimental Protocols

The analysis of volatile compounds like this compound requires careful sample preparation to ensure accurate and reproducible results. The following protocols outline several common methods.

Protocol 1: Direct Liquid Injection

This method is suitable for liquid samples where the analyte is present at a moderate to high concentration.

Methodology:

-

Sample Dilution: Dilute the sample containing this compound in a volatile organic solvent such as hexane, methanol, or dichloromethane to a final concentration of approximately 10 µg/mL.[4][5]

-

Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.

-

Filtration/Centrifugation: To prevent contamination of the GC inlet and column, remove any particulate matter by filtering the sample through a 0.22 µm syringe filter or by centrifuging it.[4][5]

-

Transfer: Transfer the clear supernatant or filtrate into a 1.5 mL glass autosampler vial.[5]

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Protocol 2: Static Headspace (HS) Analysis

This technique is ideal for isolating volatile analytes from complex or non-volatile sample matrices without direct injection of the matrix.

Methodology:

-

Sample Preparation: Place a precisely weighed or measured amount of the solid or liquid sample into a sealed headspace vial.[6]

-

Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a constant temperature (e.g., 80°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds, including this compound, to partition into the headspace gas phase and reach equilibrium.[4]

-

Injection: A heated, gas-tight syringe is used to automatically sample a specific volume of the headspace gas and inject it directly into the GC inlet.[4]

Protocol 3: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample.[6]

Methodology:

-

Sample Preparation: Place the liquid or solid sample into a sample vial equipped with a septum.

-

Extraction: Expose the SPME fiber to the headspace above the sample or immerse it directly into a liquid sample.[6] Allow the fiber to be exposed for a defined period (e.g., 20 minutes) at a controlled temperature to allow analytes to adsorb onto the fiber coating.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC. The high temperature of the inlet desorbs the trapped analytes from the fiber directly onto the analytical column.[6]

GC-MS Instrumentation and Parameters

The following table summarizes typical instrument parameters for the analysis of this compound. Parameters should be optimized for the specific instrument and application.

| Parameter | Typical Setting |

| Gas Chromatograph (GC) | |

| Instrument | Agilent 7890 GC or equivalent[7] |

| Column | Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[8] |

| Injection Mode | Split/Splitless (e.g., Split ratio 50:1 for higher concentrations)[7] |

| Inlet Temperature | 270 °C[7] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[3][7] |

| Oven Program | 60°C (hold 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold 15 min)[8] |

| Injection Volume | 1 µL |

| Mass Spectrometer (MS) | |

| Instrument | Agilent 5977 MS or equivalent[7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Data Presentation

Identification of this compound is achieved by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

Compound Information:

Expected Mass Spectrum: The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 154 | [C10H18O]•+ | Molecular Ion (M•+) |

| 139 | [M - CH3]•+ | Loss of a methyl group |

| 121 | [M - CH2OH]•+ | Loss of the hydroxymethyl group |

| 93 | [C7H9]+ | Cycloalkenyl fragment |

| 81 | [C6H9]+ | Cyclohexenyl fragment |

| 69 | [C5H9]+ | Common terpene fragment |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Proposed Fragmentation Pathway

This diagram shows a simplified, plausible fragmentation pathway for this compound under Electron Ionization (EI).

Caption: Proposed EI fragmentation of the target analyte.

References

- 1. 2-Cyclohexene-1-methanol, 2,6,6-trimethyl- [webbook.nist.gov]

- 2. 2-Cyclohexene-1-methanol, 2,6,6-trimethyl- [webbook.nist.gov]

- 3. oudacademia.com [oudacademia.com]

- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. dea.gov [dea.gov]

- 8. 2-Cyclohexene-1-methanol, 2,6,6-trimethyl- [webbook.nist.gov]

- 9. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6,6-Trimethylcyclohex-2-ene-1-methanol | C10H18O | CID 97932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: NMR Spectroscopic Analysis of 2,6,6-trimethylcyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,6-trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a monoterpenoid alcohol. As a volatile organic compound, it is of interest in various fields, including fragrance, biofuel, and as a potential chiral building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the NMR analysis of this compound and presents its characteristic ¹H and ¹³C NMR data.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment.

Caption: Numbered structure of this compound.

Experimental Protocols

A general workflow for the preparation and analysis of a volatile organic compound like this compound by NMR spectroscopy is outlined below.

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Methodology

1. Sample Preparation:

-

Analyte: this compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR).

-

Solvent: Chloroform-d (CDCl₃, 99.8% D) is a common choice. Other deuterated solvents can be used depending on the solubility of the analyte and the desired chemical shift reference. Use approximately 0.6-0.7 mL of the solvent.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

-

For quantitative analysis, an internal standard with a known concentration can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ = 0.00 ppm).

-

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters (Typical):

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 10-12 ppm is usually adequate.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 200-220 ppm is typical.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on available literature and spectral databases. Specific chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature. The data presented here is referenced from a study by D. Behr, I. Wahlberg, and C. R. Enzell in Acta Chemica Scandinavica B 31 (1977) 793, and spectral databases.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Signal Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H7 (CH₂OH) | ~4.15 | s | - | 2H |

| OH | Variable | br s | - | 1H |

| H3 | ~2.00 | m | - | 2H |

| H4 | ~1.60 | m | - | 2H |

| H5 | ~1.45 | m | - | 2H |

| C8-H (CH₃) | ~1.70 | s | - | 3H |

| C9, C10-H (2 x CH₃) | ~1.00 | s | - | 6H |

s = singlet, br s = broad singlet, m = multiplet

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Signal Assignment (Carbon) | Chemical Shift (δ, ppm) |

| C1 | ~135.0 |

| C2 | ~129.0 |

| C3 | ~39.0 |

| C4 | ~19.0 |

| C5 | ~33.0 |

| C6 | ~34.0 |

| C7 (CH₂OH) | ~60.0 |

| C8 (CH₃) | ~23.0 |

| C9, C10 (2 x CH₃) | ~28.0 |

Conclusion